REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6]=[CH:7][C:8](=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1>[PdH2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][C:8](=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=CC(C(=O)OCC)=O)C=C1
|
Name
|
palladium
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[PdH2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which time the catalyst was removed by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCC(C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |